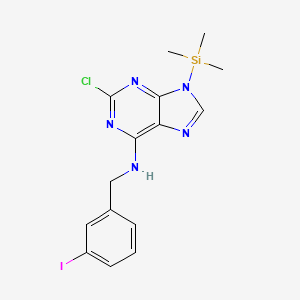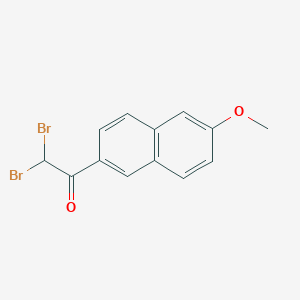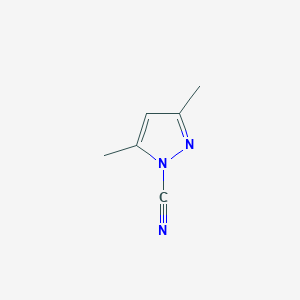
1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent complexes with various molecules, making them valuable in organic synthesis and medicinal chemistry. This compound, in particular, is used in the Suzuki-Miyaura coupling reaction, a widely applied method for forming carbon-carbon bonds in organic chemistry .
Méthodes De Préparation
The synthesis of 1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method includes the use of pinacol ester as a protecting group for the boronic acid. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acid derivatives or reduction to form boranes.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Applications De Recherche Scientifique
1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid has several applications in scientific research:
Organic Synthesis: It is widely used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require the formation of biaryl structures.
Material Science: It is used in the synthesis of polymers and other materials that require precise control over molecular architecture.
Mécanisme D'action
The primary mechanism of action for 1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid in the Suzuki-Miyaura coupling reaction involves the formation of a palladium complex. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transmetalation and bond formation.
Comparaison Avec Des Composés Similaires
1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid can be compared with other boronic acids such as:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the specific reactivity of the pyrazole derivative.
1-Methyl-1H-pyrazole-4-boronic Acid: Similar in structure but with different substituents, leading to variations in reactivity and application.
4-Pyrazoleboronic Acid: Another pyrazole derivative with distinct properties and uses in organic synthesis.
The uniqueness of this compound lies in its specific substituents, which provide unique electronic and steric properties, making it particularly useful in certain synthetic applications.
Propriétés
Formule moléculaire |
C8H15BN2O3 |
|---|---|
Poids moléculaire |
198.03 g/mol |
Nom IUPAC |
[1-(2-methoxy-2-methylpropyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H15BN2O3/c1-8(2,14-3)6-11-5-7(4-10-11)9(12)13/h4-5,12-13H,6H2,1-3H3 |
Clé InChI |
DEWPCOCJCVMOIM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1)CC(C)(C)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)






![2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol](/img/structure/B13699232.png)
![(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine](/img/structure/B13699233.png)





